molecular formula C6H10N4O B13211887 3-Amino-n-(1h-imidazol-2-yl)propanamide

3-Amino-n-(1h-imidazol-2-yl)propanamide

Cat. No.: B13211887
M. Wt: 154.17 g/mol
InChI Key: HWHLOILPNVNHJW-UHFFFAOYSA-N
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Description

3-Amino-n-(1h-imidazol-2-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-n-(1h-imidazol-2-yl)propanamide typically involves the reaction of imidazole derivatives with appropriate amine and amide precursors. One common method involves the use of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the amino and propanamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-n-(1h-imidazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

3-Amino-n-(1h-imidazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-n-(1h-imidazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This can lead to the modulation of various biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-n-(1h-imidazol-2-yl)propanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group and a propanamide group attached to an imidazole ring allows it to participate in a wide range of chemical reactions and interact with various molecular targets .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-N-(1H-imidazol-2-yl)propanamide

InChI

InChI=1S/C6H10N4O/c7-2-1-5(11)10-6-8-3-4-9-6/h3-4H,1-2,7H2,(H2,8,9,10,11)

InChI Key

HWHLOILPNVNHJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)NC(=O)CCN

Origin of Product

United States

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